![molecular formula C12H22N2O2 B7554278 N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)
N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide, also known as HDAC inhibitor MS-275, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by regulating gene expression and inducing cell death.
Mechanism of Action
N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 works by inhibiting the activity of this compound enzymes, which are responsible for removing acetyl groups from histone proteins. This results in a more relaxed chromatin structure, which allows for increased gene expression. In addition, this compound inhibitor MS-275 has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor MS-275 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. In addition, this compound inhibitor MS-275 has been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and radiation therapy. These effects suggest that this compound inhibitor MS-275 may be a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 is its specificity for this compound enzymes, which allows for targeted inhibition of these enzymes. In addition, this compound inhibitor MS-275 has been shown to have a favorable toxicity profile, with minimal side effects in preclinical studies. However, one limitation of this compound inhibitor MS-275 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275. One area of research is the development of more potent and selective this compound inhibitors, which may have improved efficacy and safety profiles. In addition, the combination of this compound inhibitors with other cancer therapies, such as immunotherapy, may lead to enhanced anti-tumor effects. Finally, the identification of biomarkers that predict response to this compound inhibitor MS-275 may help to personalize cancer treatment and improve patient outcomes.
Conclusion:
This compound inhibitor MS-275 is a promising candidate for cancer treatment, with a variety of biochemical and physiological effects that suggest it may be effective in inducing cell death in cancer cells. However, further research is needed to optimize its efficacy and safety profiles, and to identify biomarkers that predict response to treatment.
Synthesis Methods
The synthesis of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 involves several steps, including the reaction of 2-bromoethylamine hydrobromide with cyclohexanone to form 1-(2-bromoethyl)cyclohexanol. This intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide to form N-methyl-2-(1-(2-hydroxyethyl)cyclohexyl)acetamide. Finally, the compound is treated with trifluoroacetic acid to remove the trimethylsilyl group and yield the desired product, this compound inhibitor MS-275.
Scientific Research Applications
N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 has been extensively studied for its potential applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In addition, this compound inhibitor MS-275 has been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and radiation therapy. These findings suggest that this compound inhibitor MS-275 may be a promising candidate for cancer treatment.
properties
IUPAC Name |
N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-13-10(15)8-12(9-11(16)14-2)6-4-3-5-7-12/h3-9H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVGYYIRWXTLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1(CCCCC1)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)
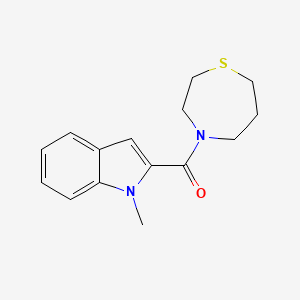
![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)
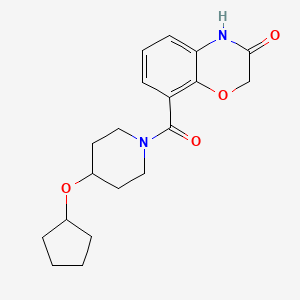
![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)
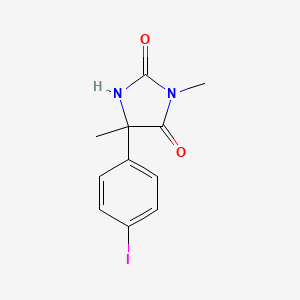
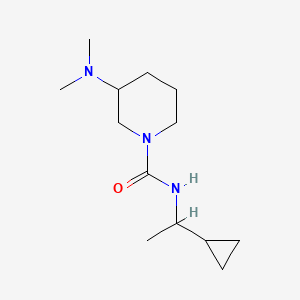
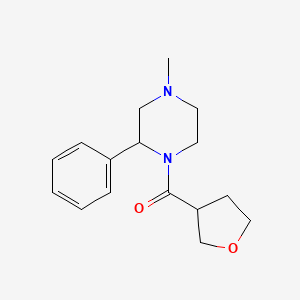
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
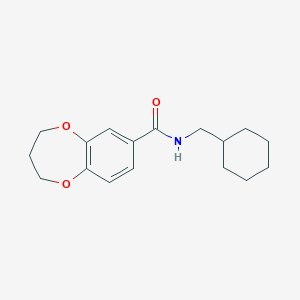
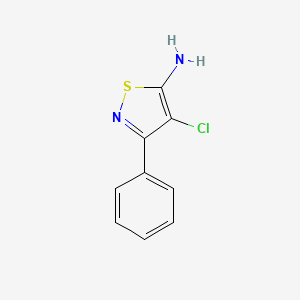
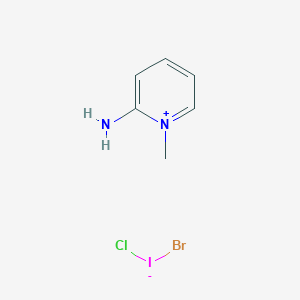
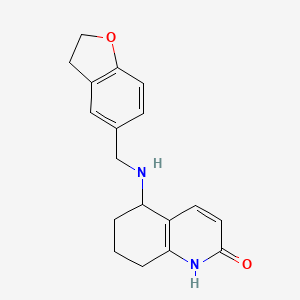
![1-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554300.png)